Iron(II) acetate

描述

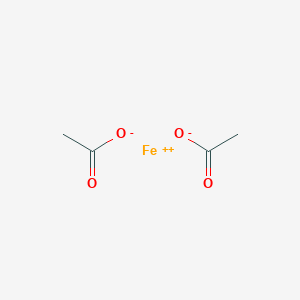

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

iron(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOZJRCUHSPCDZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037656 | |

| Record name | Iron(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Iron(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3094-87-9 | |

| Record name | Ferrous acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003094879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L80I7M6D3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies of Iron Ii Acetate

Advanced Synthetic Routes for High Purity Iron(II) Acetate (B1210297)

Achieving high purity iron(II) acetate is crucial for many of its specialized applications. Several advanced synthetic routes have been developed to address this requirement.

A straightforward method for synthesizing this compound involves the direct reaction of iron metal with acetic acid. This reaction yields ferrous acetate and evolves hydrogen gas. nbinno.comwikipedia.org The reaction is typically carried out under an oxygen-free atmosphere to prevent the oxidation of iron(II) to iron(III), which would result in the formation of iron(III) acetate impurities. nbinno.com

The chemical equation for this reaction is: Fe + 2 CH₃COOH → Fe(CH₃COO)₂ + H₂ nbinno.comwikipedia.org

This process can take several days, and the resulting solution is often filtered to remove any unreacted iron. nbinno.com While this method can produce high purity this compound, it may not be suitable for large-scale industrial applications. google.comgoogle.com

This compound can also be synthesized through reactions involving iron(II) salts such as iron(II) nitrate (B79036) or iron(II) chloride with sodium acetate. This method typically involves a double displacement reaction.

For example, the reaction between iron(II) nitrate and sodium acetate can be represented as: Fe(NO₃)₂ + 2 NaCH₃COO → Fe(CH₃COO)₂ + 2 NaNO₃ smolecule.comcrystalls.info

This reaction can be performed by adding a sodium acetate solution to a hot iron(II) nitrate solution with heating and stirring. Cooling the mixture can lead to the formation of a crystalline precipitate of this compound. crystalls.info The precipitate is then filtered and washed. crystalls.info Similarly, iron(II) chloride can react with sodium acetate or acetic acid under controlled conditions to yield this compound. smolecule.com

Another approach involves reacting ferrous sulfate (B86663) with sodium acetate in a mixed solution of deionized water and alcohol under ultrasonic vibration to eliminate bubbles, followed by the addition of an alkali dissolved in alcohol to precipitate ferrous hydroxide (B78521). The ferrous hydroxide is then washed and reacted with acetic acid to form this compound. This method aims to minimize oxygen dissolution and prevent oxidation, resulting in a high-purity product. google.com

A process has been developed for preparing high purity this compound powder from low-grade magnetite. This method offers an environmentally friendly and mass-producible route. google.comgoogle.compatsnap.com The process typically involves several steps: (a) Adding an organic acid, such as aqueous oxalic acid solution, to low-grade magnetite powder to dissolve the iron and precipitate other metals as non-soluble compounds. google.comgoogle.compatsnap.com (b) Removing the non-soluble precipitate to obtain an iron solution. google.comgoogle.compatsnap.com (c) Adding a hydroxide to the iron solution to precipitate iron hydroxide. google.comgoogle.compatsnap.com Preferably, this step is carried out at a pH of 3.5-4.5 to obtain high purity iron hydroxide. google.com (d) Separating and drying the iron hydroxide precipitate. google.com (e) Adding acetic acid to the iron hydroxide to form this compound. google.comgoogle.compatsnap.com The reaction is preferably performed at a temperature between 25 and 100°C, with 10-100 parts by weight of acetic acid per part by weight of iron hydroxide for high yield and short reaction time. google.com Acetic acid can be used in the form of an aqueous solution or acetic anhydride (B1165640). google.com

This process allows for the utilization of readily available low-grade magnetite and provides a simple and economic route for producing high purity this compound. google.comgoogle.compatsnap.com

Electrochemical methods, specifically cathode oxidation, have been explored for the preparation and recovery of high purity this compound. One such method involves using acetic anhydride together with ammonium (B1175870) acetate as an electrolyte. google.comgoogle.com

Another electrolytic method for preparing this compound involves using pure iron as the anode and graphite (B72142) as the cathode in an electrolytic solution containing acetic acid. google.com In this process, the pure iron anode is oxidized to Fe²⁺ ions, while acetic acid generates H⁺ ions that are discharged as H₂ gas at the cathode. The Fe²⁺ ions then combine with acetate ions to form this compound. google.com This method allows for the direct generation of ferrous ions in solution without introducing other iron salts or impurities. google.com By controlling the voltage and current, the reaction rate can be managed. google.com

While cathode oxidation methods can yield high purity this compound, they may have limitations in terms of industrial applicability compared to other methods. google.comgoogle.com

Low-Grade Magnetite Process for this compound Production

Controlled Synthesis of this compound for Nanomaterial Precursors

This compound is a significant precursor in the synthesis of various iron-based nanomaterials, particularly iron oxide nanoparticles. smolecule.comereztech.comnbinno.com Controlled synthesis methods are employed to produce this compound with properties suitable for these applications.

Thermal decomposition of this compound is a widely used method for synthesizing iron oxide nanoparticles with controlled size, shape, and composition. smolecule.comnbinno.comrsc.orgresearchgate.net This method typically involves heating this compound, often in the presence of organic ligands and solvents, to induce its decomposition into iron oxides. rsc.orgresearchgate.net

For instance, iron oxide nanoparticles, specifically maghemite (γ-Fe₂O₃), have been synthesized through the thermal decomposition of an organic mixture containing this compound, oleic acid, and 1-octadecene. rsc.orgcerionnano.com The molar ratio of oleic acid to iron content plays a crucial role in controlling the properties of the resulting nanoparticles. rsc.orgcerionnano.com This one-vessel synthesis method can yield stable suspensions of monodisperse, highly crystalline maghemite nanoparticles with diameters in the range of 3 to 3.5 nm. rsc.orgcerionnano.com

Solventless thermal decomposition of this compound under various conditions (e.g., different temperatures and durations) has also been explored to synthesize different types of iron oxide nanoparticles, such as magnetite and hematite (B75146). researchgate.netresearchgate.net The decomposition temperature and time influence the nature and size of the resulting nanoparticles. researchgate.net

The thermal decomposition of this compound is a versatile route for producing iron oxide nanoparticles with tailored characteristics for applications in catalysis, materials science, and biomedicine. smolecule.comereztech.comnbinno.comrsc.org

Influence of Molar Ratios and Reaction Conditions on Nanoparticle Morphology and Phase

This compound serves as a precursor in the synthesis of iron-based nanoparticles, particularly iron oxide nanoparticles. The specific reaction conditions, including molar ratios of precursors and reaction temperature, significantly influence the morphology, size, and crystal phase of the resulting nanoparticles.

In the synthesis of iron oxide nanoparticles via the thermal decomposition of this compound in the presence of organic ligands like oleic acid and solvents such as 1-octadecene, the molar ratio of oleic acid to this compound is a critical factor affecting the crystal phase. For instance, a study investigating the synthesis of maghemite (γ-Fe₂O₃) nanoparticles demonstrated that a 1.5:1 molar ratio of oleic acid to this compound, along with a reaction temperature of 255°C held for 90 minutes, produced particles of a single crystal phase. In contrast, using the same 1.5:1 molar ratio but a different procedure resulted in a mixture of FeO and Fe₃O₄ phases. cerionnano.comrsc.org

Reaction temperature also plays a vital role. In the thermal decomposition method, heating a mixture with a 1:1 molar ratio of oleic acid to this compound to 300°C for 30 minutes after acetic acid boiled off yielded nanoparticles. cerionnano.comrsc.org Modifying the procedure with a 1.5:1 ratio and holding at 255°C for 90 minutes also produced nanoparticles. cerionnano.comrsc.org These examples highlight how temperature and reaction time, in conjunction with precursor ratios, dictate the outcome of the synthesis.

While not exclusively using this compound as the sole iron source, research on iron oxide nanoparticle synthesis via coprecipitation from Fe²⁺ and Fe³⁺ salts shows that factors like the concentration of cations, the presence of counter ions, and the pH of the solution are crucial in controlling the size and phase of the particles. nih.govsapub.org Altering pH and ionic strength can control the mean size of particles, ranging from 2 nm to 15 nm. nih.govsapub.org These principles regarding the influence of solution chemistry on nanoparticle formation are also relevant when considering synthesis routes involving this compound in solution.

| Oleic Acid : this compound Molar Ratio | Reaction Temperature (°C) | Hold Time (minutes) | Resulting Phase(s) |

|---|---|---|---|

| 1:1 | 300 | 30 | Not explicitly stated, but procedure described cerionnano.comrsc.org |

| 1.5:1 | 255 | 90 | Single maghemite (γ-Fe₂O₃) phase cerionnano.comrsc.org |

| 1.5:1 | - | - | Mixture of FeO and Fe₃O₄ phases (different procedure) cerionnano.comrsc.org |

| 3:1 | - | - | Not explicitly stated, but procedure described cerionnano.comrsc.org |

Electrospinning Techniques utilizing this compound for Nanofiber Synthesis

Electrospinning is a versatile technique for fabricating nanofibers, and this compound has been utilized as an iron precursor in the creation of various iron-containing nanofibers, often for applications in materials science and tissue engineering.

This compound has been incorporated into polymeric solutions for electrospinning to produce composite nanofibers. For instance, cellulose (B213188) acetate (CA) nanofibers containing traces of iron acetate salt (0.5 wt.%) have been developed. The addition of iron acetate to the cellulose acetate electrospinning solution was found to influence the resulting fiber morphology, leading to a decrease in fiber diameter (from 395 ± 30 nm for pure CA to 266 ± 19 nm for CA/Fe mats) and facilitating fiber elongation during the electrospinning process. The presence of iron acetate also increased the solution conductivity. mdpi.comresearchgate.net Characterization techniques like FTIR confirmed the presence of COO–Fe bonds, indicating that both cellulose acetate and iron acetate were well blended within the composite nanofibers. mdpi.com

Beyond polymer composites, this compound has also been employed as an iron precursor in the electrospinning synthesis of inorganic nanofibers, such as nickel ferrite (B1171679) nanofibers. By using this compound along with a nickel precursor in a properly prepared solution and controlling calcination conditions, single-phase nickel ferrite nanofibers with a uniform diameter of approximately 90 nm, composed of nanograins around 20 nm in diameter, have been successfully synthesized. researchgate.net

These examples demonstrate the utility of this compound in electrospinning processes to introduce iron into nanofibrous structures, influencing both the physical characteristics of the fibers and enabling the formation of functional materials like magnetic nanofibers.

| Nanofiber Composition | Iron Acetate Content (wt.%) | Average Fiber Diameter (nm) |

|---|---|---|

| Pure Cellulose Acetate | 0 | 395 ± 30 |

| Cellulose Acetate/Iron | 0.5 | 266 ± 19 |

Anhydrous and Hydrated Forms: Synthetic Considerations

This compound exists in both anhydrous and hydrated forms, with the tetrahydrate being a commonly encountered hydrate (B1144303). Synthetic methodologies and handling procedures must consider the stability and properties of these different forms.

The anhydrous form of this compound (Fe(CH₃COO)₂) is typically a tan to light grey or pale green/off-white powder. nbinno.comereztech.comfishersci.pt It has a molecular weight of 173.93 g/mol and a melting point ranging from 190°C to 200°C. nbinno.comereztech.com Anhydrous ferrous acetate adopts a complicated polymeric structure with octahedral Fe(II) centers interconnected by acetate ligands, forming a coordination polymer. wikipedia.org A key characteristic of the anhydrous form is its sensitivity to air and moisture, which necessitates handling under inert atmospheric conditions and storage in airtight containers to maintain its purity and prevent oxidation to iron(III) species. nbinno.comereztech.com

The tetrahydrate form of this compound (Fe(CH₃COO)₂•4H₂O) is a moderately water-soluble crystalline solid and is typically light green in color. americanelements.comstackexchange.com Its molar mass is 245.992 g/mol . crystalls.info The tetrahydrate has an orthorhombic crystal system. crystalls.info

Synthetic considerations for obtaining either the anhydrous or hydrated form often involve controlling the presence of water during the synthesis and drying steps.

The tetrahydrate can be synthesized by reacting iron(II) hydroxocarbonate, iron(II) hydroxide, or iron(II) oxide with acetic acid in the presence of water. stackexchange.comcrystalls.info For example, reacting iron(II) hydroxide with acetic acid yields this compound, and if water is present, the hydrate can form upon crystallization. stackexchange.com Reactions between iron(II) chloride, sulfate, or nitrate and excess concentrated acetic acid, followed by cooling, can also yield crystalline precipitates of this compound, likely the hydrate depending on the water content. crystalls.info Similarly, reacting iron(II) nitrate with sodium acetate in solution can produce a crystalline precipitate upon cooling. crystalls.info

To obtain the anhydrous form, synthesis methods often involve minimizing or removing water. The indirect synthesis method involving the precipitation of ferrous hydroxide and its subsequent reaction with acetic acid in anhydrous ethanol (B145695) is designed to prevent hydrolysis and oxidation, favoring the formation of the anhydrous product. google.com Drying the this compound product obtained from synthesis is also crucial for achieving the anhydrous state. For instance, separating the this compound from the mother liquor and drying it in a vacuum oven can yield the anhydrous powder. google.com

The choice between synthesizing the anhydrous or hydrated form depends on the intended application, as their properties, such as solubility and reactivity, can differ.

Structural Elucidation and Advanced Characterization of Iron Ii Acetate and Its Complexes

Spectroscopic Analysis of Iron(II) Acetate (B1210297)

Spectroscopic methods offer powerful tools for probing the electronic structure, oxidation state, coordination environment, and vibrational modes of iron(II) acetate and its derivatives.

Mössbauer Spectroscopy for Iron Oxidation State and Coordination Environment

Mössbauer spectroscopy is a sensitive technique for determining the oxidation state and local environment of iron atoms in a compound. Studies on this compound using Mössbauer spectroscopy have provided information about the iron's oxidation state and its coordination sphere. For instance, Mössbauer spectra of anhydrous this compound have shown isomer shifts (IS) and quadrupole splittings (QS) characteristic of high-spin Fe(II) in an octahedral coordination environment. researchgate.net Analysis of the Mössbauer data can reveal the presence of different iron species and their relative proportions in a sample, such as the coexistence of Fe(II) and Fe(III) in some preparations or processed forms of iron acetate. In some cases, Mössbauer spectroscopy has been used to confirm the presence of high-spin iron(II) species as key intermediates in catalytic reactions involving iron complexes. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Binding and Molecular Vibrations

FT-IR spectroscopy is widely used to identify the functional groups present in a compound and to understand how ligands are coordinated to a metal center. In the case of this compound, FT-IR spectroscopy provides information about the vibrational modes of the acetate ligands and their interaction with the iron(II) ion. Analysis of the characteristic carboxylate stretching frequencies (νas(COO⁻) and νs(COO⁻)) can help determine the coordination mode of the acetate group (e.g., monodentate, bidentate, or bridging). FT-IR analysis has confirmed the bidentate bonding mode of the acetate group to iron(II) in this compound. iospress.nl FT-IR spectroscopy is also valuable for characterizing iron(II) coordination polymers, revealing indicative bands for the bridging ligands and coordinated anions. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Complex Formation and Electronic Transitions

UV-Vis absorption spectroscopy is a useful technique for studying electronic transitions within a molecule or complex and for monitoring the formation of metal complexes in solution. UV-Vis spectra of iron(II) complexes can exhibit characteristic absorption bands related to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions, providing insights into the electronic structure and coordination geometry of the iron center. rsc.org For example, UV-Vis spectroscopy has been used to study the formation of complexes between Fe(II) and ligands like 1,10-phenanthroline (B135089), which form intensely colored species with characteristic absorption maxima that can be used for quantitative determination of iron. thermofisher.comthermofisher.com While some studies focus on Fe(III) acetate complexes, showing diagnostic absorption bands attributed to LMCT transitions, similar principles apply to the study of Fe(II) acetate complexes, where UV-Vis can help understand complex formation and electronic behavior. rsc.org

Crystallographic Studies of this compound Coordination Polymers

X-ray diffraction techniques are essential for determining the arrangement of atoms in crystalline solids, providing definitive information about crystal structure, bond lengths, and angles.

X-ray Diffraction (XRD) for Crystal Structure Determination and Phase Identification

X-ray diffraction (XRD) is a primary technique for characterizing the solid-state structure of materials. For this compound, XRD has revealed that the anhydrous compound adopts a complicated polymeric structure rather than being a simple salt. wikipedia.org Anhydrous this compound crystallizes in the space group Pbcn and forms a 2D coordination polymer where octahedral Fe(II) centers are interconnected by acetate ligands. researchgate.netwikipedia.orgscispace.com All iron atoms in this structure are hexacoordinate, with acetate moieties exhibiting different coordination modes. researchgate.netscispace.com The polymeric structure includes 1D channels, leading to a porous coordination polymer. researchgate.netscispace.com XRD is also crucial for phase identification, confirming the crystalline nature of samples and identifying the presence of different phases, such as iron oxides formed during the thermal decomposition of this compound. akjournals.comresearchgate.net Powder XRD is often used to confirm the phase purity of synthesized coordination polymers. nih.gov

Here is a summary of some structural parameters for anhydrous this compound obtained from X-ray diffraction:

| Property | Value | Source |

| Crystal System | Orthorhombic | wikipedia.org |

| Space Group | Pbcn | researchgate.netwikipedia.orgscispace.com |

| Lattice Constant a | 18.1715(4) Å (at 200 K) | wikipedia.org |

| Lattice Constant b | 22.1453(5) Å (at 200 K) | wikipedia.org |

| Lattice Constant c | 8.2781(2) Å (at 200 K) | wikipedia.org |

| Z | 12 (for α-Fe(O2CH)2·1/3HCO2H, related formate) | kit.edu |

| Structure Type | 2D coordination polymer | researchgate.netscispace.com |

| Fe Coordination | Octahedral, hexacoordinate | researchgate.netwikipedia.orgscispace.com |

Note: Some lattice parameters were specifically reported at 200 K. The Z value provided is for a related iron(II) formate (B1220265) structure, which also forms a porous framework.

Analysis of Octahedral Iron(II) Centers and Acetate Ligand Coordination Modes

In the solid state, anhydrous this compound crystallizes in a polymeric structure where iron(II) centers are hexacoordinate, adopting an octahedral coordination environment. researchgate.netscispace.com These Fe(II) centers are exclusively coordinated by oxygen atoms originating from the acetate ligands. nrel.gov The acetate ligands in this structure exhibit different coordination modes, bridging the iron(II) cations. researchgate.netscispace.com Mössbauer spectroscopy studies on anhydrous Fe(II) acetate have identified two doublets assigned to octahedral Fe(II)-O₆ coordination with slightly varying coordination environments within the extended crystal structure. researchgate.net

In certain complexes, such as a two-dimensional iron(II) carboxylate coordination polymer with 2-(pyridin-3-yloxy)acetate (pyoa), the iron(II) site also exhibits an elongated octahedral coordination environment. In this specific polymer, the coordination sphere consists of four equatorial carboxylate oxygens and two axial pyridyl nitrogens. mst.edu The Fe(II) centers in this structure are linked by syn-anti µ-carboxylates. mst.edu Another example involves iron(II) complexes with Schiff base-like ligands, where the iron(II) center is in an N₄O₂ octahedral coordination sphere. rsc.orgaip.org

Investigation of Polymeric Structures and Porous Coordination Network Formation

Anhydrous this compound forms a complicated polymeric structure in the solid state, where acetate ligands bridge octahedral Fe(II) centers. wikipedia.orgncats.io This polymeric arrangement can be described as a 2D coordination polymer in the space group Pbcn. researchgate.netscispace.com The multidentate nature of the acetate ligands, adopting four different coordination types, contributes to this 3D network. researchgate.net

The structure of anhydrous this compound has been identified as a 2D mesoporous metal-organic framework involving Fe(II) cations and acetate ligands. researchgate.net This polymeric structure, bridged by multidentate acetate ligands, leads to the formation of a porous coordination polymer featuring 1D channels classified as mesopores. researchgate.netscispace.com

Thermal and Morphological Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition

Thermal analysis techniques like TGA and DSC are employed to study the decomposition behavior of this compound. For anhydrous this compound (FeAc), endothermic events are observed in DSC between approximately 22 °C and 260 °C, which are associated with its decomposition. semanticscholar.org An exothermic event with sharp peaks occurs between 260 °C and 600 °C, corresponding to the thermal decomposition leading to the formation of iron oxides. semanticscholar.org The thermal decomposition of ferrous acetate has been reported to occur in the range of 260-328 °C, producing products such as CO₂, acetone, acetic acid, and acetic anhydride (B1165640). researchgate.net

Studies on freeze-dried this compound (FeAc-FD) show that exothermic decomposition events occur at lower temperatures compared to the as-received material, potentially due to a higher surface area and increased reactivity. researchgate.net The activation energy (Ea) for the exothermic decomposition of FeAc was estimated at 100.225 kJ/mol, while for FeAc-FD, it was higher at 127.824 kJ/mol. semanticscholar.org

Thermal decomposition of a novel iron-based acetate EMIM ionic compound, Fe₄(OAc)₁₀[EMIM]₂, which contains chains of octahedrally coordinated Fe²⁺, shows thermal decomposition at 280-325 °C with an approximate 72 wt% mass loss. nrel.gov Differential thermal analysis of this compound indicates endothermic transitions related to melting (~94 °C), structural rearrangement in the molten state (~157 °C), and finally, thermal decomposition. nrel.gov Variable-temperature infrared spectroscopy suggests that a phase transition at 160-180 °C involves reorientation of acetate ions before decomposition. nrel.gov

Data from TGA/DSC studies can be summarized in tables to show mass loss percentages and associated temperature ranges for different decomposition stages.

| Material | Temperature Range (°C) | Event Type | Associated Process | Mass Loss (%) (Approx.) |

| Anhydrous Fe(II) Acetate | 22 - 260 | Endothermic | Initial Decomposition | - |

| Anhydrous Fe(II) Acetate | 260 - 600 | Exothermic | Formation of Iron Oxides | - |

| Ferrous Acetate | 260 - 328 | - | Decomposition (CO₂, acetone, etc.) | - |

| Fe₄(OAc)₁₀[EMIM]₂ | ~94 | Endothermic | Melting | - |

| Fe₄(OAc)₁₀[EMIM]₂ | ~157 | Endothermic | Structural Rearrangement in Melt | - |

| Fe₄(OAc)₁₀[EMIM]₂ | 280 - 325 | - | Thermal Decomposition | ~72 |

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is used to investigate the morphology and particle size of this compound and materials derived from it. SEM micrographs of as-received anhydrous this compound (FeAc) can show irregular rod-shaped particles. lmaleidykla.lt The morphology can change upon processing, for example, freeze-drying of this compound has been shown to result in leaf-like structures with nanometer-scale thickness. semanticscholar.org

In studies involving the synthesis of iron oxide nanoparticles from iron acetate precursors, SEM is used to characterize the resulting particle morphology and size. For instance, samples obtained from an iron(III) acetate/octanol system showed very small particles aggregated in irregular regions, along with bigger discrete particles around 30 nm. irb.hr Field emission SEM (FESEM) images of magnetite (Fe₃O₄) nanoparticles prepared from an Fe(II) alkoxide precursor showed plate-like aggregates, approximately 100 µm in diameter and 10 µm thick, which were assemblies of nano-sized particles estimated to be between 10-100 nm. tudublin.ie Maghemite (γ-Fe₂O₃) nanoparticles prepared similarly exhibited a straw- or needle-like morphology. tudublin.ie

SEM is also used to examine the morphology of composite materials incorporating iron acetate. For example, cellulose (B213188) acetate (CA) nanofibers with added iron acetate showed a decrease in average fiber diameter from 395 ± 30 nm for pure CA to 266 ± 19 nm, along with dense fiber distributions. mdpi.com EDS analysis coupled with FESEM can confirm the presence and distribution of iron within these materials. mdpi.com

Data on particle or feature size from SEM analysis can be presented in tables:

| Material | Morphology | Approximate Size Range | Characterization Technique |

| As-received Anhydrous Fe(II) Acetate (FeAc) | Irregular rods | 50-80 µm | SEM |

| Recrystallized Iron(III) Acetate | Sharp-edged plate-like | 85-100 µm | SEM |

| Freeze-dried Fe(II) Acetate (FeAc-FD) | Leaf-like | Nanometer scale thickness | SEM |

| Iron Oxide from Fe(III) Acetate/Octanol | Aggregated small particles, discrete particles | ~30 nm (discrete) | FE SEM |

| Magnetite from Fe(II) Alkoxide Precursor | Plate-like aggregates (assemblies of nanoparticles) | 10-100 nm (nanoparticles within aggregates) | FESEM |

| Maghemite from Fe(II) Alkoxide Precursor | Straw- or needle-like assemblies | - | FESEM |

| Cellulose Acetate (CA) Nanofibers | Fibers | 395 ± 30 nm | FESEM |

| Cellulose Acetate/Iron Acetate (CA/Fe) Mats | Dense fibers | 266 ± 19 nm | FESEM |

Electrochemical Characterization of this compound Systems

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) in Redox Studies

Electrochemical techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are valuable for studying the redox behavior and electrochemical properties of this compound systems. CV is used to investigate the electrochemical behavior of iron(II) ions in various supporting electrolytes, including acetate buffer solutions. tsijournals.com Studies on iron dissolution in acetate media using CV have shown that acetate participates in the reaction mechanism by forming ferrous complexes. researchgate.net The presence of other anions, like perchlorate, can influence the iron dissolution rate, while acetate can exhibit an inhibiting ability. researchgate.net

EIS provides information about the kinetics and mechanistic aspects of electrochemical systems, including those involving iron. acs.org It can be used to evaluate the conductivity and electron transport properties of modified electrodes incorporating iron compounds. researchgate.net For instance, EIS measurements on a Nafion-1,10-phenanthroline-modified carbon paste electrode in acetate buffer solution containing iron(II) have been conducted to understand the electrode's behavior. tsijournals.com EIS can reveal changes in polarization resistance and double layer capacitance, which are indicative of passivation phenomena on iron surfaces in acetate solutions. researchgate.net

CV and EIS are often used in conjunction to characterize the electrochemical performance of materials synthesized using this compound as a precursor, such as electrocatalysts for reactions like the oxygen reduction reaction. scispace.com These techniques help to understand the redox events and charge transfer characteristics of the materials. researchgate.netresearchgate.net

Data from CV experiments can include peak potentials and currents, while EIS data is often represented as Nyquist or Bode plots, from which parameters like charge transfer resistance and double layer capacitance can be extracted by fitting to equivalent circuit models. acs.orgresearchgate.net

| Technique | Information Obtained | Application in this compound Systems |

| CV | Redox potentials and currents, reaction mechanisms | Studying Fe(II)/Fe(III) redox couple, iron dissolution, complex formation |

| EIS | Charge transfer resistance, double layer capacitance, kinetic and mechanistic data | Evaluating electrode conductivity, passivation, electron transport properties |

Redox Potentials of Iron(II)/Iron(III) Couples in Acetate Systems

The electrochemical behavior of iron, particularly the redox potential of the Fe(II)/Fe(III) couple, is significantly influenced by the surrounding chemical environment, including the presence of ligands such as acetate. While the standard reduction potential for the aqueous Fe³⁺/Fe²⁺ couple is +0.77 V versus the Normal Hydrogen Electrode (NHE) chemguide.co.ukthaiscience.info, this value can shift considerably when iron ions are complexed with ligands. thaiscience.inforesearchgate.netacs.org

In acetate systems, iron can form various complexes with acetate ions (CH₃COO⁻). These complexes alter the relative stability of the Fe(II) and Fe(III) oxidation states, consequently affecting the redox potential. Studies investigating the electrochemical behavior of iron in acetate solutions, often buffered around pH 5, have utilized techniques like cyclic voltammetry to understand the dissolution and passivation processes of iron researchgate.netresearchgate.netcapes.gov.br. The presence of acetate has been shown to influence the anodic behavior of iron, suggesting its participation in either the dissolution or passivation mechanisms. ucl.ac.uk

Complexation of the Fe(III)/Fe(II) couple with organic ligands, including acetate, can markedly shift the formal potential towards more negative values compared to the standard aqueous system. researchgate.netacs.org This shift is dependent on the specific ligand, pH, and the ligand-to-metal concentration ratio, as ligands can alter both Fe(II) and Fe(III) speciation by exchanging with coordinated water molecules. acs.org For instance, studies involving various ligands like EDTA, oxalate, and citrate (B86180) have demonstrated significant negative shifts in the formal potential of the Fe(III)/Fe(II) couple. researchgate.netbibliotekanauki.pl While citrate buffer at pH 5.5 has been reported to shift the Fe²⁺/Fe³⁺ reduction potential from +0.77 V to -0.33 V, specific quantitative data for the Fe(II)/Fe(III) acetate system across a range of conditions is less readily available in the provided search results, which tend to focus on the electrochemical behavior of iron metal in acetate media rather than isolated iron acetate complexes in solution. researchgate.netresearchgate.netcapes.gov.brucl.ac.ukbibliotekanauki.pl

However, research on related iron complexes provides insight into how acetate ligation can influence redox potentials. For example, studies on [salophene]iron(III) complexes with acetate as an axial ligand have shown a significant shift in the Fe(III/II) redox potential compared to "free" iron(III), attributed to electron delocalization from the ligand to the iron center. mdpi.com The redox potential of such complexes is highly dependent on measurement conditions, including concentration, solvent, electrolyte, and electrode. nih.gov

The influence of ligands on the Fe(III)/Fe(II) redox couple's potential is a crucial aspect in understanding the reactivity of iron in various chemical and biological systems. thaiscience.infoacs.org A more negative redox potential for the Fe(III)/Fe(II) couple in the presence of acetate would indicate that Fe(II) is more easily oxidized or Fe(III) is less easily reduced compared to the simple aquo ions under those specific conditions. This can impact processes such as iron dissolution, corrosion, and catalytic reactions where iron acetate species are involved. ucl.ac.uknih.govrsc.org

Further detailed research findings and comprehensive data tables specifically delineating the redox potentials of various iron(II)/iron(III) acetate complexes across a range of concentrations, pH values, and temperatures would provide a more complete understanding of this system. While the provided literature confirms the significant influence of acetate on iron's electrochemical behavior and the Fe(II)/Fe(III) redox couple, precise, universally applicable potential values for defined iron acetate species under varying conditions require further dedicated electrochemical studies.

While specific comprehensive data tables for the redox potentials of simple iron(II)/iron(III) acetate couples were not extensively detailed in the search results, the principle that ligand complexation alters redox potentials is well-established thaiscience.infoacs.org. The magnitude and direction of the shift depend on the relative stability of the Fe(II) and Fe(III) complexes formed with acetate. Generally, ligands that stabilize Fe(III) more than Fe(II) will lower the redox potential, making the Fe(II) form a stronger reductant. Conversely, ligands that stabilize Fe(II) more than Fe(III) will raise the redox potential.

Based on the understanding that acetate acts as a ligand and influences the Fe(II)/Fe(III) redox couple, and drawing upon data for other iron-ligand systems, a conceptual representation of how the formal potential might vary with acetate concentration or pH could be illustrative, although specific quantitative data for simple iron acetates is limited in the provided sources.

| System | Ligand | pH | Formal Potential (vs. NHE) | Reference |

| Fe³⁺/Fe²⁺ (Aquo) | H₂O | Acidic | +0.77 V | chemguide.co.ukthaiscience.info |

| Fe³⁺/Fe²⁺ (Citrate Complex) | Citrate | 5.5 | -0.33 V | bibliotekanauki.pl |

| [Fe(salophene)]³⁺/[Fe(salophene)]²⁺ (Acetate as axial ligand) | Salophene, Acetate | - | -0.045 V vs SCE (-0.285 V vs NHE approx) | mdpi.com |

Note: The potential for the salophene complex is given vs. SCE and converted to vs. NHE by adding approximately +0.24 V. This is a complex system and not a simple iron acetate couple, but illustrates the effect of acetate as a ligand.

This table highlights the significant impact that complexation with different ligands has on the formal potential of the Fe(III)/Fe(II) couple. While a specific value for a simple Fe(III)/Fe(II) acetate couple under standard conditions is not explicitly provided, the data suggests that acetate complexation would likely result in a formal potential lower than that of the aquo ions. The exact value would be dependent on the specific iron acetate species formed, their stability constants, and the solution conditions.

Catalytic Applications of Iron Ii Acetate in Advanced Chemical Transformations

Iron(II) Acetate (B1210297) as a Catalyst in Organic Synthesis

Iron(II) acetate and catalytic systems derived from it play a crucial role in a variety of organic transformations, offering cost-effective and environmentally benign alternatives to noble metal catalysts in many cases researchgate.netresearchgate.net.

Catalysis of Organic Oxidation Reactions

This compound is utilized as a catalyst in various organic oxidation reactions sigmaaldrich.comfishersci.ptbiocompare.comthermofisher.comsigmaaldrich.com. For instance, ferrous acetate has been shown to catalyze the oxidation of cumene (B47948), yielding acetophenone (B1666503) and 2-phenyl-2-hydroxypropane researchgate.net. The proportions of these products were observed to be nearly the same as those obtained in a GifIV oxidation of cumene hydroperoxide researchgate.net.

Role in Carbon-Carbon Bond Formation (e.g., Cross-Coupling, C-H Activation, Cycloadditions)

Iron catalysis, often involving simple iron salts like Fe(II) acetate, has emerged as a significant area in carbon-carbon bond formation, emulating the reactivity typically associated with noble metals researchgate.netmdpi.com. This includes applications in cross-coupling, C-H activation, and cycloaddition reactions researchgate.netmdpi.commdpi.comresearchgate.net. Iron-catalyzed direct arylation of benzene (B151609) and heteroaryl derivatives using cost-effective and environmentally benign iron catalysts, potentially derived from precursors like this compound, has been reported, proceeding under neat conditions and even at room temperature researchgate.netresearchgate.net. Alkenylation of 2-substituted azaarenes through sp³ C-H bond activation, catalyzed by iron, represents an efficient method for synthesizing 2-alkenylated azaarenes researchgate.net. Iron-catalyzed cross-coupling reactions, particularly those involving Grignard reagents, are common mdpi.com.

Hydrosilylation of Aldehydes and Ketones

This compound is employed as a catalyst or as a precursor in catalytic systems for the hydrosilylation of aldehydes and ketones researchgate.netresearchgate.netcsic.espsu.edurptu.de. A system utilizing Fe(OAc)₂ in the presence of tricyclohexylphosphine (B42057) as a ligand and polymethylhydrosiloxane (B1170920) (PMHS) as a hydride source has proven effective for the hydrosilylation of a variety of aldehydes, including aryl, heteroaryl, alkyl, and alpha,beta-unsaturated aldehydes, successfully reducing them to the corresponding primary alcohols researchgate.netresearchgate.net. This system demonstrates a broad substrate scope and high tolerance for various functional groups researchgate.net. Low loadings (0.05–1 mol%) of certain four-coordinate iron complexes, which can be accessed from precursors like this compound, have been shown to effect fast catalytic reduction of ketones using PMHS at ambient temperature csic.es. Studies have explored the catalytic activity of hydrido iron(II) complexes with [P,S]-chelating ligands, synthesized from reactions involving Fe(PMe₃)₄, in the hydrosilylation of aldehydes and ketones using (EtO)₃SiH psu.edu. These complexes exhibited good activity under mild conditions psu.edu.

Ring-Opening Polymerization (ROP) of Lactones and Polyester Synthesis

This compound is an effective catalyst for the ring-opening polymerization (ROP) of lactones, such as L-lactide and ε-caprolactone, particularly when used in combination with low molecular weight aliphatic carboxamides rsc.orgresearchgate.netmdpi.comfrontiersin.orgnih.gov. This catalytic system, generated in situ, allows for the production of polymers like poly(L-lactic acid) (PLLA) with controlled molar masses and narrow dispersity rsc.org. Compared to traditional tin-based catalysts like tin(II) octanoate, which are effective but raise concerns regarding toxicity, iron-based systems, including those utilizing Fe(OAc)₂, offer a more environmentally friendly alternative, especially for polymers intended for biomedical applications mdpi.comfrontiersin.orgnih.gov. The combination of inexpensive Fe(II) acetate with carboxamides enables the ROP of lactide at lower temperatures (as low as 105°C), achieving high conversion and yield with minimal racemization at temperatures up to 145°C frontiersin.orgnih.gov. This process has been shown to follow a living chain-growth mechanism frontiersin.orgnih.gov.

Selective Reduction of Nitroarenes

Iron-based catalysts, including those derived from or utilizing simple iron salts like this compound, are employed in the selective reduction of nitroarenes to the corresponding anilines researchgate.netcore.ac.ukmdpi.comresearchgate.netacs.org. This transformation is significant in the chemical industry researchgate.net. While various iron systems, such as Fe₃O₄ nanoparticles derived from iron acetate/polyacrylonitrile templates, have shown high chemoselectivity in reducing nitroarenes even in the presence of other reducible groups researchgate.net, simple iron salts like FeX₂ in the presence of phosphine (B1218219) ligands have also been reported to selectively reduce nitroarenes using organosilanes researchgate.net. The reduction of nitro compounds using a bench-stable [Fe(salen)₂]-μ-oxo precatalyst, which can be related to iron precursors, has been demonstrated to occur facilely under mild conditions with good functional group tolerance acs.org.

This compound in the Synthesis of Nanostructured Catalysts

This compound is frequently employed as a starting material for the creation of nanostructured catalysts, leveraging its iron content for the formation of active catalytic species.

Precursor for Iron Oxide and Iron-Based Nanostructures

This compound serves as a key precursor in the synthesis of iron oxide and other iron-based nanostructures. These nanomaterials exhibit unique properties that make them suitable for various catalytic applications. For instance, this compound has been used in the thermal decomposition method to synthesize iron oxide nanoparticles, such as maghemite (γ-Fe₂O₃). nbinno.comcerionnano.com This process often involves heating this compound in the presence of organic ligands like oleic acid and solvents such as 1-octadecene, allowing for control over particle size and morphology. nbinno.comcerionnano.com These iron oxide nanoparticles can be utilized as catalysts in applications like automotive combustion catalysts and in solar cells. cerionnano.comsigmaaldrich.comresearchgate.net

Furthermore, this compound is a precursor for synthesizing iron-based nanostructures used as anode materials in lithium-ion batteries and supercapacitors. sigmaaldrich.com The thermal decomposition of this compound can yield pure maghemite nanoparticles, with the reaction temperature influencing the size and size distribution of the resulting particles. researchgate.netspektroskopia.sk

Development of Supported Iron Catalysts (e.g., Fe₃O₄ nanoparticles encapsulated in N-doped carbon)

This compound is also instrumental in the development of supported iron catalysts, where iron species are dispersed on support materials to enhance catalytic activity and stability. A notable example is the synthesis of Fe₃O₄ nanoparticles encapsulated in nitrogen-doped carbon (N-doped carbon). sigmaaldrich.comresearchgate.net This type of material is prepared by the pyrolysis of a precursor mixture containing this compound and a carbon source, often with a nitrogen precursor like 1,10-phenanthroline (B135089) or urea. researchgate.netcsic.esacs.orgacs.org The resulting Fe₃O₄ nanoparticles are embedded within the N-doped carbon matrix, which helps prevent aggregation and provides additional catalytic active sites, such as Fe-Nₓ moieties and pyridinic nitrogen. researchgate.netresearchgate.netcsic.es These supported iron catalysts, particularly Fe-N-C materials, have shown significant activity as electrocatalysts for reactions like the oxygen reduction reaction (ORR) in fuel cells. researchgate.netcsic.esacs.orgnih.gov

Mechanistic Investigations of this compound Catalysis

Understanding the reaction mechanisms involving this compound is crucial for optimizing its catalytic performance and designing new catalytic systems.

Proposed Reaction Mechanisms (e.g., Interchange Dissociative Mechanisms)

Mechanistic studies of iron catalysis, including those involving this compound, often point towards interchange dissociative (Iᵈ) mechanisms, particularly in ligand substitution reactions. cdnsciencepub.comresearchgate.netsolubilityofthings.com In an Iᵈ mechanism, the rate-determining step involves the dissociation of a ligand from the metal center, creating a transient intermediate with a reduced coordination number, which is then quickly attacked by the incoming ligand. researchgate.netsolubilityofthings.com This mechanism has been proposed for reactions involving iron(II) complexes, where the lability of ligands around the iron center is a key factor. researchgate.net For instance, studies on the water exchange reaction in hexa-aqua Fe(II) complexes suggest an Iᵈ mechanism. researchgate.net While the specific mechanisms can vary depending on the reaction and ligands involved, the concept of dissociative or interchange dissociative pathways is relevant to understanding how this compound and its derived species facilitate transformations. cdnsciencepub.comresearchgate.netsolubilityofthings.com

In some iron-catalyzed reactions, such as C-H activation processes, mechanisms involving ligand-to-ligand hydrogen transfer (LLHT) have also been proposed, with high-spin iron(II) species identified as key intermediates. nih.gov

Role of Oxidation States and Ligand Effects in Catalytic Activity

The catalytic activity of iron compounds, including those derived from this compound, is significantly influenced by the oxidation state of iron and the nature of the coordinating ligands. Iron can exist in various oxidation states ranging from -II to +VI, although +II and +III are the most common in general compounds. acs.orgrsc.org Iron's ability to cycle between different oxidation states is fundamental to its role in redox catalysis. rsc.org

Applications of Iron Ii Acetate in Materials Science and Engineering

Synthesis of Iron-Based Functional Materials

Iron(II) acetate (B1210297) is a key ingredient in the controlled synthesis of various iron-based functional materials, leveraging its iron content and reactivity.

Precursor for Magnetic Materials (e.g., Magnetite, Nickel Ferrite (B1171679) Nanofibers)

Iron(II) acetate is importantly used as a material for magnetite synthesis google.com. High purity magnetite can be prepared by the thermolysis of this compound google.com. Magnetite nanoparticles with average sizes ranging from 4.2 to 34.2 nm have been synthesized by the thermal decomposition of this compound, both with and without a reducing agent scientific.netresearchgate.net. In the presence of a reducing agent, magnetite nanoparticles with average sizes of 4.2 nm and 12.6 nm were synthesized by varying surfactant amounts. In the absence of a reducing agent, larger nanoparticles with average sizes of 26.4 nm and 34.2 nm were prepared scientific.netresearchgate.net.

This compound also serves as an iron precursor in the synthesis of nickel ferrite nanofibers researchgate.net47.93.234researchgate.net. Using an electrospinning technique, single-phase nickel ferrite nanofibers with a uniform diameter of approximately 90 nm have been successfully synthesized researchgate.netresearchgate.net. These nanofibers were composed of nanograins approximately 20 nm in diameter researchgate.net. Magnetization measurements confirmed the ferromagnetism of these nickel ferrite nanofibers, indicating their potential for use in magnetic devices researchgate.netresearchgate.net.

Production of Iron Oxide Nanoparticles for Diverse Applications (e.g., Biomedical, Solar Cells)

This compound is utilized as a precursor for synthesizing iron oxide nanoparticles sigmaaldrich.com. These nanoparticles find applications in various fields, including biomedical applications and solar cells sigmaaldrich.com. For biomedical purposes, the design of iron oxide nanoparticles requires precise control over particle size and surface coating, as these parameters significantly influence their behavior and efficacy in biological environments mdpi.com. Iron oxide nanoparticles, such as maghemite (γ-Fe₂O₃) or magnetite (Fe₃O₄), are particularly used in biomedical applications due to their low toxicity, superparamagnetism, and biocompatibility itmedicalteam.pl. They are explored for uses such as image contrast agents in MRI, magnetic labeling in immunoassays, drug delivery, and hyperthermia treatment researchgate.netmdpi.comitmedicalteam.pl.

Hematite (B75146) (α-Fe₂O₃) nanoparticles for applications in solar cells can also be synthesized using this compound as a precursor sigmaaldrich.com. These hematite nanoparticles exhibit shape-dependent optical properties sigmaaldrich.com.

Fabrication of Carbon Nanotubes (CNTs) using this compound as a Catalyst

This compound is used as an organometallic catalyst in the fabrication of carbon nanotubes (CNTs) via chemical vapor deposition (CVD) ereztech.comsigmaaldrich.comgoogle.com. As a catalyst, it influences the length, diameter, crystallinity, and density of the resulting carbon nanotubes google.com. This compound has been used as a catalyst precursor in combination with magnesium oxide (MgO) for CNT synthesis scispace.com. Catalysts based on iron compounds with rare earth metals like gadolinium (Gd) and dysprosium (Dy) deposited on MgO, using this compound as a precursor, have been used to produce carbon nanotubes via CVD scispace.com. The synthesis parameters, such as pressure, can influence the characteristics and yield of the CNTs scispace.com. For instance, synthesis carried out at atmospheric pressure can yield carbon nanotubes with diameters ranging from 16 nm to 68 nm depending on the specific catalyst composition scispace.com.

Integration in Advanced Material Systems

Beyond the synthesis of individual materials, this compound is also involved in the creation of integrated advanced material systems, particularly for energy storage and the formation of complex nanostructures.

Anode Materials for Lithium-ion Batteries and Supercapacitors

This compound serves as a precursor for synthesizing iron oxide and iron-based nanostructures that are employed as anode materials for lithium-ion batteries and supercapacitors sigmaaldrich.comresearchgate.net. Iron-based materials are considered promising candidates for anode materials due to their high theoretical specific capacitance, low cost, and non-toxicity researchgate.net. Iron oxide nanoparticles synthesized using this compound can be incorporated into carbon nanofibers for use in supercapacitor applications sigmaaldrich.com. The development of new electrode materials with advanced electrochemical performance is crucial for improving the capabilities of lithium-ion batteries and supercapacitors researchgate.net.

Dye-Sensitized Solar Cell Materials

This compound serves as a precursor for synthesizing various iron-based materials applicable in solar cells, particularly dye-sensitized solar cells (DSSCs) sigmaaldrich.comsigmaaldrich.com. For instance, it can be used to synthesize hematite nanoparticles, which exhibit shape-dependent optical properties relevant for solar cell applications sigmaaldrich.comsigmaaldrich.com.

Research has explored the potential of iron(II) complexes, including those with acetate ligands, as sensitizers in DSSCs nih.govmdpi.com. Multinuclear iron(II) complexes with acetate and extended conjugated N-donor ligands have been investigated as potential DSSC materials nih.gov. Studies on a dimeric iron(II) complex, trans-[Fe₂(CH₃COO)₄(L1)₂] (1), and a trinuclear iron(II) complex, [Fe₃(CH₃COO)₄(H₂O)₄(L2)] (2), showed they could function as potential dye-sensitized solar cell materials nih.gov. Their structures were determined through instrumental analyses and molecular modeling nih.gov.

The performance of DSSCs is influenced by factors such as the electrolyte conductivity and the charge transfer at the counter electrode/electrolyte interface iieta.orgacs.org. While iron complexes have been explored as sensitizers, challenges remain in achieving high efficiencies compared to traditional ruthenium-based dyes mdpi.comlu.se. For example, some iron(II)-carbene sensitized DSSCs have shown low power conversion efficiency, partly attributed to insufficient interfacial charge separation and fast charge recombination researchgate.net.

However, ongoing research aims to improve the performance of iron-based dyes in DSSCs through molecular engineering and optimization of cell components researchgate.netrsc.org. The use of TiO₂ nanofibers instead of nanocrystalline TiO₂ has been shown to potentially increase energy conversion and slow down efficiency reduction over time in DSSCs utilizing certain iron(II) complexes mdpi.com.

This compound can also be a precursor for materials used in other parts of a solar cell, such as iron phosphide (B1233454) catalysts for counter electrodes in DSSCs acs.org. Iron phosphide (Fe₂P) catalysts derived from iron precursors have demonstrated promising performance as platinum-free alternatives in DSSCs, exhibiting high current density and power conversion efficiency acs.org.

Spectroscopic and Magnetic Properties of this compound-Derived Materials

Materials derived from this compound exhibit a range of interesting spectroscopic and magnetic properties, which are often characterized using techniques like Mössbauer spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy researchgate.netcambridge.orgacs.org.

Mössbauer spectroscopy is a valuable tool for characterizing iron-containing materials, particularly for probing the local magnetic and electronic environment of iron nuclei in amorphous or nanocrystalline phases cambridge.org. Studies on nanostructured this compound, both as-received and freeze-dried, have utilized Mössbauer spectroscopy to investigate the iron oxidation states researchgate.net. Mössbauer spectra of as-received this compound (FeAc) showed isomer shifts characteristic of both Fe²⁺ and Fe³⁺, while freeze-dried this compound (FeAc-FD) primarily showed Fe³⁺ researchgate.net. This suggests that the freeze-drying process can influence the oxidation state of iron in the resulting material researchgate.net.

EPR spectroscopy is another technique used to study paramagnetic species in materials, including those derived from iron complexes acs.orgnih.govpsu.edu. While Fe²⁺ (d⁶) is typically diamagnetic and not directly detectable by EPR, Fe³⁺ (d⁵) is paramagnetic and can be studied using this method psu.edu. EPR spectroscopy has been used to study iron-oxygen intermediates formed in catalyst systems based on ferric complexes, revealing paramagnetic species with characteristic g values acs.org. These studies can provide insights into the reaction mechanisms involving iron species acs.org.

Magnetic properties of materials derived from this compound are also widely investigated. For instance, magnetite nanoparticles synthesized by thermal decomposition of this compound have shown superparamagnetic behavior at room temperature researchgate.net. The magnetic properties, such as saturation magnetization, can be influenced by the particle size, which can be controlled during the synthesis process researchgate.net.

Temperature-dependent magnetic susceptibility measurements are used to study the magnetic behavior of iron complexes derived from precursors like this compound nih.govaip.org. These measurements can reveal information about the spin state of the iron centers and magnetic interactions between them nih.govaip.org. For example, studies on multinuclear iron(II) complexes with acetate ligands have indicated the presence of both high-spin and low-spin Fe(II) atoms and demonstrated antiferromagnetic interactions nih.gov. Iron(II) coordination compounds with specific ligands derived from iron(II) precursors have also shown spin crossover behavior, which can be followed using magnetic susceptibility measurements and Mössbauer spectroscopy aip.org.

The crystal structure of this compound itself has been characterized, revealing a 2D coordination polymer structure with hexacoordinate iron atoms and different coordination modes for the acetate moieties scispace.com. This structural information is fundamental to understanding the properties of materials derived from it scispace.com.

Data Table: Spectroscopic and Magnetic Properties of Selected this compound-Derived Materials

| Material | Characterization Technique | Key Finding | Source |

| trans-[Fe₂(CH₃COO)₄(L1)₂] (1) | Magnetic Susceptibility | Mixture of high-spin and low-spin Fe(II), antiferromagnetic interaction | nih.gov |

| [Fe₃(CH₃COO)₄(H₂O)₄(L2)] (2) | Magnetic Susceptibility | Mixture of high-spin and low-spin Fe(II) | nih.gov |

| Magnetite Nanoparticles (from Fe(II) Ac) | Magnetization Measurement | Superparamagnetic at 290 K, saturation magnetization of 101 emu/g (Fe) | researchgate.net |

| FeAc (as-received) | Mössbauer Spectroscopy | Isomer shift characteristic of Fe²⁺ and Fe³⁺ | researchgate.net |

| FeAc-FD (freeze-dried) | Mössbauer Spectroscopy | Isomer shift characteristic of Fe³⁺ | researchgate.net |

| {[FeL(bpee)]}n (Coordination Polymer) | Magnetic Susceptibility, Mössbauer Spectroscopy | Spin crossover behavior, characteristic Mössbauer parameters for HS and LS Fe(II) | aip.org |

Role of Iron Ii Acetate in Environmental Science and Remediation Technologies

Applications in Soil Chemistry and Pollutant Degradation

In soil chemistry, Iron(II) acetate (B1210297) is used in research to understand nutrient cycling and the degradation of pollutants. nbinno.comchemimpex.com Studies have indicated that it can facilitate the breakdown of contaminants in soil, thereby enhancing bioremediation efforts. nbinno.com Iron, in its various forms including Fe(II), is involved in biogeochemical processes in anoxic environments like rice fields, where the reduction of ferric iron is an important process. nih.gov Acetate, a component of Iron(II) acetate, is a key intermediate in the anaerobic degradation of organic matter in these soils. nih.gov Microorganisms known as dissimilatory iron reducers, such as Geobacter and Anaeromyxobacter species, are capable of oxidizing acetate while reducing ferric iron. nih.gov This highlights the interconnectedness of iron species, acetate, and microbial activity in soil environments, which is relevant to understanding how this compound might influence pollutant degradation.

Contribution to Nanoscale Iron Particle (nZVI) Remediation Strategies

Nanoscale zero-valent iron (nZVI) particles are important engineered nanomaterials used for environmental pollution control and abatement due to their high reactivity and large surface area. hep.com.cnnih.govrsc.orgepa.gov this compound contributes to nZVI remediation strategies primarily as a precursor material for the synthesis of nZVI and through the mechanisms by which iron-based materials derived from Fe(II) precursors interact with contaminants.

Synthesis of nZVI from Iron(II) Precursors

The synthesis of nZVI particles often involves the reduction of iron salts, including ferrous (Fe(II)) or ferric (Fe(III)) salts, using strong reducing agents like sodium borohydride (B1222165). hep.com.cnnih.govrsc.org While ferric chloride (FeCl₃) is a commonly used iron precursor in the borohydride route hep.com.cnnih.govacs.org, this compound can also serve as a precursor for the preparation of other iron compounds, which may include those used in nZVI synthesis. sigmaaldrich.com The use of iron(II) precursors, such as ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), alongside ferric precursors, has been explored in the green synthesis of nZVI using plant extracts. matec-conferences.org The specific iron precursor used can influence the properties and reactivity of the synthesized nZVI particles. hep.com.cn

Mechanisms of Contaminant Transformation and Detoxification by this compound-Derived Materials

Materials derived from this compound, particularly nZVI synthesized using Fe(II) precursors, facilitate contaminant transformation and detoxification through various mechanisms. The core-shell structure of nZVI, with a zero-valent iron core and an iron oxide/hydroxide (B78521) shell, provides reactive interfaces for contaminant interactions. rsc.org

Contaminant removal by nZVI involves a combination of mechanisms, including reduction, oxidation (in the presence of dissolved oxygen), adsorption, and precipitation. rsc.orgresearchgate.net Reductive transformation is a key mechanism where Fe⁰ or atomic hydrogen generated from water reduction acts as an electron donor, converting toxic metal ions into less harmful forms. researchgate.net Additionally, precipitation and co-precipitation of metal ions with iron hydroxides or oxides formed during nZVI corrosion immobilize contaminants in insoluble forms. researchgate.netatlasofscience.orggeo-leo.de

The oxidation of the Fe⁰ surface layer by water and oxygen leads to the formation of a reactive oxide film containing Fe(II) and Fe(III) species, which provides active sites for surface complexation and adsorption of contaminants. rsc.org Dissolved ferrous iron (Fe(II)) from the corrosion of Fe⁰ can also act as a reducing agent for certain contaminants, such as Cr(VI). mdpi.com Adsorbed or structural Fe(II) within the oxide layer can potentially be even more powerful reducing agents than Fe⁰ for certain contaminants. mdpi.com

In systems like the Fenton or Fenton-like processes, which can involve iron-based materials, iron cycles between its ferrous (Fe²⁺) and ferric (Fe³⁺) states, facilitating the production of reactive species like hydroxyl radicals that degrade contaminants. researchgate.netwaterandwastewater.com While the standard Fenton reaction typically uses ferrous sulfate, the principle of Fe(II) involvement in generating reactive species is relevant to the broader context of iron-based remediation.

Advanced Research on this compound in Environmental Contexts

Advanced research on iron-based systems in environmental contexts delves into the complexities of iron corrosion products and the optimization of these systems for applications like wastewater treatment.

Studies on Iron Corrosion Products in Remediation Systems

Iron corrosion products (FeCPs), which include iron hydroxides and oxides, are crucial to contaminant removal in iron-based remediation systems. atlasofscience.orgmdpi.commdpi.com In Fe⁰/H₂O systems, contaminant removal often relies on the adsorption onto and co-precipitation with these corrosion products. atlasofscience.orgmdpi.com The formation of an oxide scale on the surface of Fe⁰ particles is a key feature, acting as both a conduction barrier for electrons from the metal body and a physical barrier for dissolved species. mdpi.comencyclopedia.pub While the initial understanding often focused on direct reduction by Fe⁰, research indicates that reductive transformations in Fe⁰/H₂O systems are often driven by secondary reducing agents like Fe(II) and H/H₂, and tertiary/quaternary agents like magnetite and green rust, which are components of the corrosion products. mdpi.comfrontiersin.org The dynamic process of Fe(OH)₂ formation and transformation to various Fe(II)/Fe(III) oxides forms the oxide scale. atlasofscience.org

Optimization of Iron-Based Systems for Wastewater Treatment

Optimization of iron-based systems for wastewater treatment is an active area of research. Iron-based materials are widely used in advanced oxidation processes (AOPs) for wastewater treatment due to their environmental friendliness and cost-effectiveness. researchgate.net These processes often involve the generation of reactive radicals that degrade refractory organic pollutants. researchgate.net

The performance of iron-based adsorbents for removing contaminants like antimony from wastewater has been studied, with research focusing on factors influencing adsorption efficiency such as pH, contact time, initial contaminant concentration, adsorbent dose, temperature, and the presence of co-existing anions. mdpi.com Data tables in such studies often detail the optimum dosing ratios of different iron adsorption materials for specific contaminants. mdpi.com

Furthermore, research explores the optimization of iron-based systems in the context of anaerobic fermentation of sewage sludge to promote the production of short-chain fatty acids. nih.gov The presence of iron, often introduced through iron salt flocculants used in wastewater treatment, can influence the fermentation performance. nih.gov Studies have investigated the effects of different iron species, such as ferric chloride, on this bioprocess and the use of iron/persulfate systems to enhance solubilization and hydrolysis. nih.gov

Optimizing wastewater treatment plants in general involves establishing clear objectives, benchmarking conditions, identifying limiting factors, and implementing process changes for improved performance and efficiency, including the efficient use of chemicals like iron salts for phosphorus removal. fcm.ca

Biological and Biochemical Research Involving Iron Ii Acetate

Role of Iron(II) Acetate (B1210297) as a Source of Iron in Biological Systems

Iron is an essential element for numerous biological processes, including oxygen transport, electron transfer, energy metabolism, and DNA replication and repair. solubilityofthings.comdrugbank.com Iron(II) acetate serves as a source of ferrous iron (Fe²⁺), which is a biologically available form of iron. solubilityofthings.comsolubilityofthings.com The mechanism of action of this compound in biological systems involves the release of iron ions, which are then incorporated into essential biological molecules like hemoglobin and iron-containing enzymes, facilitating various physiological processes.

While iron is vital, its bioavailability from dietary sources can vary significantly depending on its chemical form and interactions with other dietary components. acs.orgsci-hub.se this compound, being a source of Fe²⁺, is considered to have potential for good bioavailability. smolecule.commdpi.com Studies suggest that the absorption of non-heme iron, which includes iron from sources like this compound, is influenced by dietary composition and the presence of absorption enhancers and inhibitors. acs.orgmdpi.com

Interactions with Biomolecules and Bioavailability Enhancement

Research indicates that this compound can interact with various biomolecules, and these interactions can influence its bioavailability. smolecule.com For instance, studies have shown that this compound can bind with polysaccharides like beta-glucan. smolecule.com This interaction may enhance the bioavailability of iron, potentially making this compound useful in dietary supplements aimed at addressing iron deficiency. smolecule.com The binding behavior of potential ligands in the diet and their physiological links as element carriers to uptake sites in the gastrointestinal tract are areas requiring further research. sci-hub.se

The solubility of this compound in water also contributes to its potential bioavailability, making it an accessible choice for various formulations. chemimpex.com The absorption of iron in the organism primarily occurs in the duodenum and the proximal section of the jejunum, where it is transported through enterocytes and released into the bloodstream. mdpi.com

Mechanisms of Action in Biological Contexts

The primary mechanism of action of this compound in biological contexts revolves around its ability to provide bioavailable Fe²⁺ ions. solubilityofthings.com These Fe²⁺ ions are essential for the function of numerous iron-containing proteins and enzymes that are involved in vital biological processes. drugbank.com

In the context of iron uptake and metabolism, absorbed iron is transported by proteins like transferrin and stored in ferritin. drugbank.comnih.gov Approximately 60% of the body's iron is found in hemoglobin within erythrocytes, crucial for oxygen transport. drugbank.comnih.gov The remaining iron is distributed in myoglobin, various enzymes (both heme and non-heme), and storage forms. nih.gov

Beyond its role as an iron source for metabolic processes and oxygen transport, research also explores other potential biological activities. For instance, this compound has shown antimicrobial properties against certain bacteria in preliminary studies. nbinno.com Additionally, in the field of tissue engineering, traces of iron acetate in composite materials have shown biocompatibility and the ability to support cell attachment and proliferation, suggesting a role for released iron ions in enhancing processes like hypoxia-inducible factor-1α expression relevant to bone remodeling. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies on Iron Ii Acetate

Density Functional Theory (DFT) Studies of Iron Complexes

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of transition metal complexes, including those containing iron. DFT calculations have been applied to various iron complexes to understand ligand binding affinities, reaction mechanisms, and electronic configurations.

Studies employing DFT have explored the binding of different ligands, such as acetate (B1210297), to iron centers. For instance, DFT calculations have been used to determine the binding affinities of various small ligands, including acetate, to iron(III) porphine (B87208) and ferriprotoporphyrin IX complexes. These studies indicated that anionic ligands generally exhibit stronger binding than neutral ones, with acetate showing relatively weaker binding among the anions examined. rsc.org

DFT is also instrumental in studying reaction mechanisms involving iron complexes. For example, DFT calculations at the B3LYP-D3 level have been used to investigate the mechanisms of regioselective iron(II)-catalyzed synthesis of α-aryl carboxylic acids from styrene (B11656) derivatives and CO₂. The calculations elucidated the steps involved in the catalytic cycle, including β-hydride elimination, hydrometalation, oxidative addition, reductive elimination, and carboxylation. acs.org The rate-limiting step was identified as the reductive elimination step, with calculated energy barriers in the gas phase and solvent. acs.org

Furthermore, DFT has been applied to study the electronic structure and magnetic properties of iron complexes, including those with carboxylate ligands. DFT calculations, often using functionals like B3LYP, have been employed to determine magnetic easy-axes, s-electron probability densities, and electric field gradient tensors for iron(II) ions in various complexes, showing good agreement with experimental Mössbauer spectral data. mst.edu These calculations can provide insights into the electronic configuration and bonding within the iron center. mst.edu

DFT studies are also valuable in understanding the influence of ligands on the electronic structure and reactivity of iron complexes. Investigations using DFT have explored how substituents on ligands, such as the introduction of a dimethylamino group on a pyridine-containing ligand in a non-heme Fe(II) catalyst system, can impact the electronic structure of reaction intermediates and affect catalytic activity and selectivity. nih.gov

DFT methods are considered reliable for studying iron(II) complexes, and basis sets like 6-311++G(d,p) have been used for calculations on all atoms, including iron(II), to improve accuracy. mst.edu

Molecular Modeling and Simulation for Structural and Reactive Properties